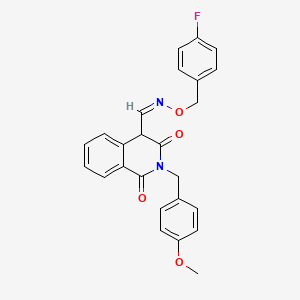

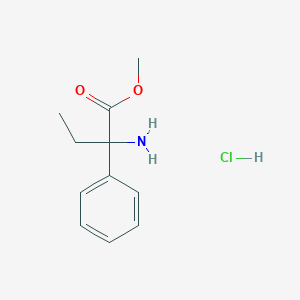

![molecular formula C13H15BrN2O2 B2656233 tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-13-2](/img/structure/B2656233.png)

tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Vue d'ensemble

Description

This compound is likely a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The “tert-butyl” part of the name suggests that it has a tertiary butyl group, which is a four-carbon branch off the main chain of the molecule . The “2-(bromomethyl)” part indicates that there is a bromomethyl group attached to the second carbon of the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzimidazole ring, a bromomethyl group, and a tert-butyl group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution . The presence of the bromomethyl group could make this compound particularly reactive with nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the bromomethyl group could potentially make this compound more dense and higher boiling compared to other benzimidazole derivatives .Applications De Recherche Scientifique

1. Crystal Structure Analysis

Research on carbamate derivatives related to tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate has shown an interplay of strong and weak hydrogen bonds in their crystal structures. These structures are stabilized through various hydrogen bonding interactions, which is significant in understanding molecular architecture and design (Das et al., 2016).

2. Synthesis of Antitumor Agents

Compounds structurally related to tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate have been synthesized as potential antitumor agents. These compounds showed notable activity against various cancer cell lines, suggesting their relevance in the development of new cancer therapies (Abonía et al., 2011).

3. Determination of Absolute Configuration of Monosaccharides

Tert-butyl benzodiazole derivatives have been used in the determination of the absolute configuration and optical purity of monosaccharides. This application is crucial in the field of carbohydrate chemistry and for the synthesis of complex biological molecules (Nishida et al., 1991).

4. Luminescent Sensors for Ion Detection

Imidazole derivatives, related to tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, have been characterized as reversible luminescent sensors for the detection of cyanide and mercury ions. This application is significant for environmental monitoring and safety (Emandi et al., 2018).

5. Synthesis of Novel Imaging Agents

Research has been conducted on the synthesis of tert-butyl imidazo benzodiazepine derivatives as potential SPECT imaging agents. These agents are used for studying diazepam-insensitive benzodiazepine receptors, which have implications in neurological research (He et al., 1994).

6. Synthesis of 1,4-Diaryl-1H-imidazoles

A high-yielding synthesis method for 1,4-diaryl-1H-imidazoles, which can be challenging to access under ambient conditions, has been reported. This synthesis utilizes tert-butyl alcohol, showcasing the versatility of tert-butyl derivatives in organic synthesis (Pooi et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(bromomethyl)benzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHSPDNLUDVJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

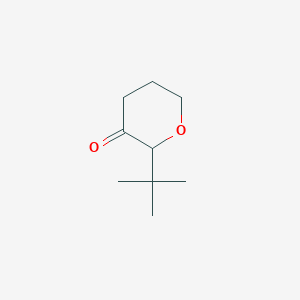

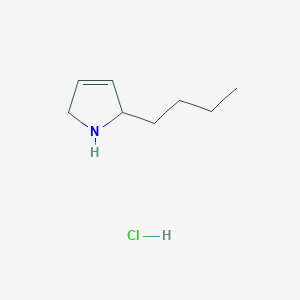

![2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656150.png)

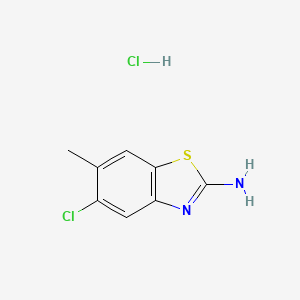

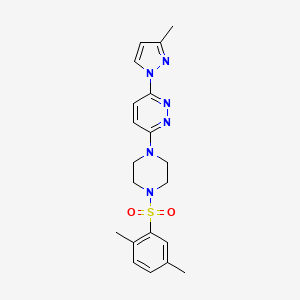

![N-(4-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656156.png)

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

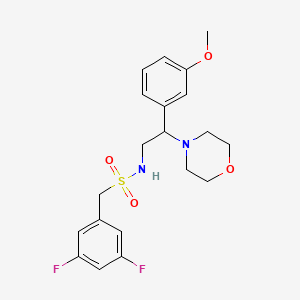

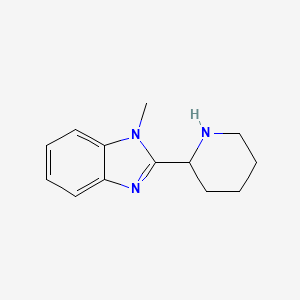

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2656171.png)

![3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2656172.png)